2-(4,6-Difluoro-1H-indol-3-yl)acetic acid

Descripción general

Descripción

2-(4,6-Difluoro-1H-indol-3-yl)acetic acid is a synthetic compound belonging to the indole family. Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications . This compound features a difluoro substitution on the indole ring, which can significantly influence its chemical properties and biological activities.

Mecanismo De Acción

Target of Action

It’s known that indole derivatives, which this compound is a part of, play a significant role in cell biology . They bind with high affinity to multiple receptors, which can be helpful in developing new useful derivatives .

Mode of Action

Indole derivatives are known to interact with their targets, causing various changes that result in their biological activities .

Biochemical Pathways

Indole derivatives are known to influence various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .

Result of Action

Indole derivatives are known to exhibit various biologically vital properties .

Action Environment

Environmental factors can influence the action, efficacy, and stability of 2-(4,6-Difluoro-1H-indol-3-yl)acetic acid. For instance, thermal decomposition can lead to the release of irritating gases and vapors . Therefore, it’s important to keep the compound and its containers away from heat and sources of ignition .

Métodos De Preparación

The synthesis of 2-(4,6-Difluoro-1H-indol-3-yl)acetic acid typically involves the following steps:

Starting Materials: The synthesis begins with commercially available starting materials such as 4,6-difluoroindole and bromoacetic acid.

Reaction Conditions: The key step involves the alkylation of 4,6-difluoroindole with bromoacetic acid under basic conditions, typically using a strong base like sodium hydride or potassium carbonate in an aprotic solvent such as dimethylformamide (DMF).

Análisis De Reacciones Químicas

2-(4,6-Difluoro-1H-indol-3-yl)acetic acid can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride to yield alcohols or amines.

Substitution: Electrophilic substitution reactions can occur at the indole ring, particularly at the 2-position, using reagents like halogens or nitrating agents.

Condensation: The compound can participate in condensation reactions with aldehydes or ketones to form various indole derivatives.

Aplicaciones Científicas De Investigación

2-(4,6-Difluoro-1H-indol-3-yl)acetic acid has been explored for various scientific research applications:

Chemistry: It serves as a building block for the synthesis of more complex indole derivatives with potential pharmaceutical applications.

Biology: The compound has been studied for its potential as an anti-inflammatory, antiviral, and anticancer agent due to its ability to interact with biological targets.

Medicine: Research has shown that indole derivatives, including this compound, can modulate various biological pathways, making them candidates for drug development.

Industry: The compound is used in the development of agrochemicals and other industrial applications due to its versatile chemical properties

Comparación Con Compuestos Similares

2-(4,6-Difluoro-1H-indol-3-yl)acetic acid can be compared with other indole derivatives:

Indole-3-acetic acid: A naturally occurring plant hormone with similar structural features but different biological activities.

5-Fluoroindole-3-acetic acid: Another fluorinated indole derivative with distinct chemical properties and applications.

Indole-3-butyric acid: A synthetic auxin used in plant growth regulation, differing in the length of the side chain

Actividad Biológica

2-(4,6-Difluoro-1H-indol-3-yl)acetic acid is a synthetic compound belonging to the indole family, which is recognized for its diverse biological activities. The unique structural features of this compound, particularly the presence of fluorine atoms, enhance its potential therapeutic applications. This article reviews the biological activity of this compound, focusing on its antimicrobial, antiviral, and anticancer properties, along with relevant research findings.

Chemical Structure and Properties

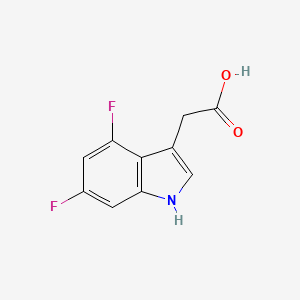

The compound features an indole ring with difluoro substitutions at the 4 and 6 positions, contributing to its unique reactivity and biological activity. The general structure can be represented as follows:

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. Studies have shown that it can inhibit the growth of various bacterial strains. The minimum inhibitory concentration (MIC) values for different pathogens are summarized in Table 1.

| Pathogen | MIC (µg/mL) |

|---|---|

| Escherichia coli | 8 |

| Staphylococcus aureus | 16 |

| Pseudomonas aeruginosa | 32 |

These findings suggest that the compound could be developed into a therapeutic agent for treating bacterial infections.

Antiviral Activity

This compound has also shown potential in inhibiting viral replication. Preliminary studies indicate that it can reduce viral load in infected cells. For instance, in vitro assays demonstrated a reduction in viral titers by up to 90% at concentrations of 10 µg/mL against certain RNA viruses . The mechanisms underlying its antiviral activity may involve interference with viral entry or replication processes.

Anticancer Activity

The anticancer properties of this compound have been explored in various cancer cell lines. Notably, it has exhibited cytotoxic effects against human lung adenocarcinoma cells (A549), with IC50 values ranging from 5 to 15 µM . The compound appears to induce apoptosis through multiple pathways:

- Activation of Caspases : Increased caspase-3 and caspase-9 activity was noted in treated cells.

- Cell Cycle Arrest : Flow cytometry analyses revealed a significant accumulation of cells in the G0/G1 phase.

- Inhibition of Proliferation : The compound effectively reduced cell proliferation rates compared to control groups.

Case Studies and Research Findings

Recent studies have provided insights into the specific mechanisms by which this compound exerts its biological effects:

- Study on Antibacterial Activity : A study demonstrated that this compound inhibited biofilm formation in Pseudomonas aeruginosa, reducing virulence factor production significantly .

- Anticancer Mechanisms : Research published in MDPI highlighted the role of indole derivatives in targeting signaling pathways relevant to cancer progression, suggesting that fluorinated analogs like this compound may enhance binding interactions with critical proteins involved in tumor growth .

Propiedades

IUPAC Name |

2-(4,6-difluoro-1H-indol-3-yl)acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H7F2NO2/c11-6-2-7(12)10-5(1-9(14)15)4-13-8(10)3-6/h2-4,13H,1H2,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HYZNCCWEMVAAPL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C2=C1NC=C2CC(=O)O)F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H7F2NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

211.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.